

Application Notes: mTOR-Independent Effects of Rapamycin in Yeast Models

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Compound of Interest

Compound Name: Seco Rapamycin

Cat. No.: B1512330

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin is a macrolide compound renowned for its potent inhibition of the highly conserved Target of Rapamycin (TOR) kinase, a central regulator of cell growth and proliferation.^[1] In yeast, the TOR signaling pathway is fundamental for responding to nutrient availability.^[2] Rapamycin's canonical mechanism involves binding to the immunophilin Fpr1 (the yeast homolog of mammalian FKBP12), forming a complex that inhibits TOR Complex 1 (TORC1).^[3] ^[4]

The term "Seco-Rapamycin" refers to the ring-opened, non-enzymatic degradation product of rapamycin.^[5] It is crucial to note that Seco-Rapamycin is reported to be largely inactive, with significantly reduced potency and is not considered to affect mTOR function directly.

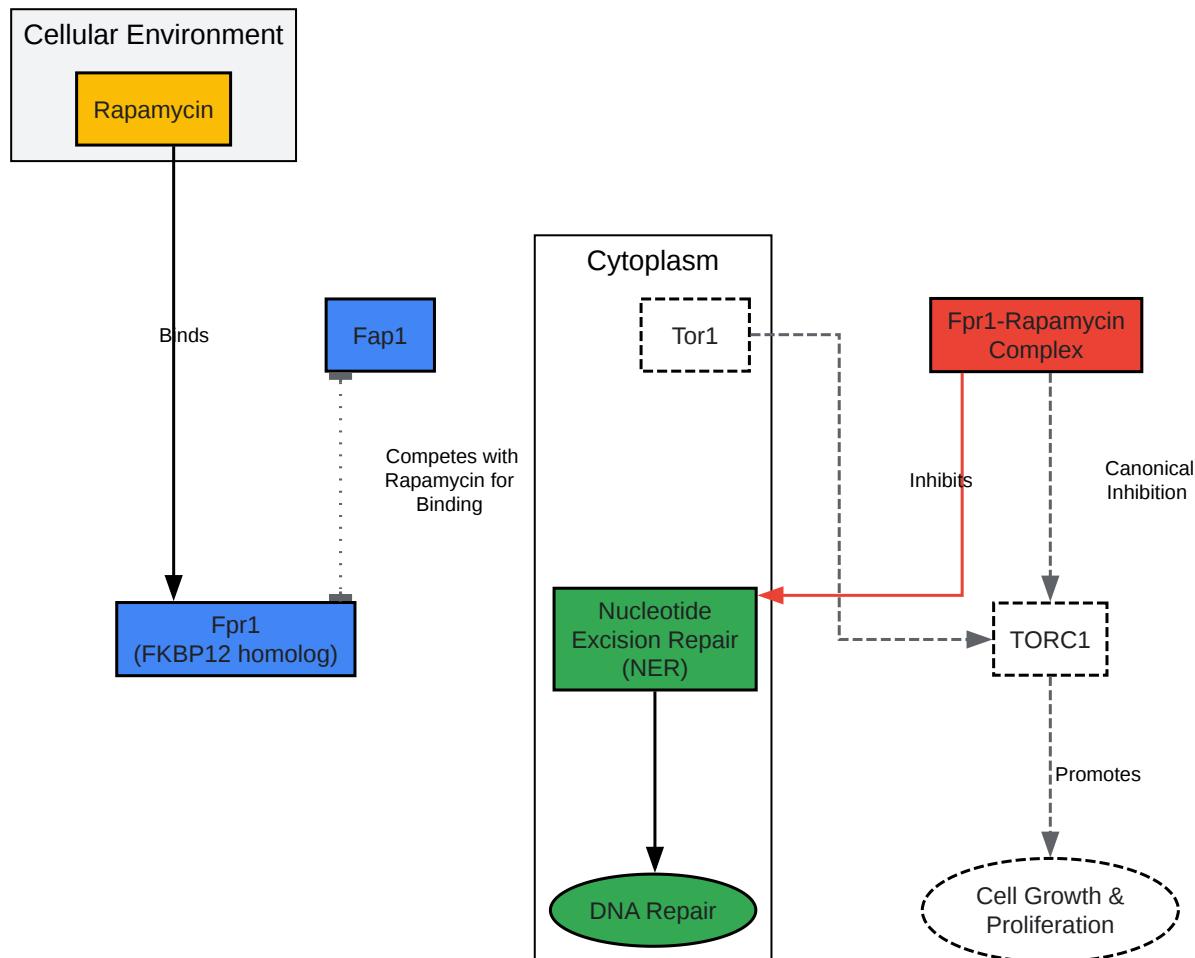
However, research in yeast models has uncovered a distinct, mTOR-independent mechanism of action for rapamycin itself. Studies have demonstrated that rapamycin can inhibit DNA repair processes, specifically nucleotide excision repair (NER), through a pathway that does not involve the TOR kinases. This discovery has significant implications, particularly when considering the co-administration of rapamycin with genotoxic agents in clinical settings. These application notes will detail this TOR-independent effect and provide protocols to study it in *Saccharomyces cerevisiae*.

Part 1: TOR-Independent Inhibition of Nucleotide Excision Repair

The primary documented TOR-independent effect of rapamycin in yeast is the inhibition of transcription-coupled nucleotide excision repair (TC-NER). This cellular process is essential for removing DNA lesions, such as those caused by UV radiation, from actively transcribed gene strands.

Mechanism of Action: The inhibitory effect of rapamycin on NER is not mediated by its canonical targets, Tor1 or Tor2. Evidence shows that repair is diminished even in tor mutant strains treated with rapamycin. Instead, this pathway is dependent on the Fpr1 protein and another protein, Fap1, which competes with rapamycin for Fpr1 binding. The deletion of either the FPR1 or FAP1 gene abrogates the inhibitory effect of rapamycin on DNA repair. This suggests a model where the Fpr1-rapamycin complex, potentially modulated by Fap1, directly or indirectly interferes with the NER machinery, independent of TORC1 signaling.

Signaling Pathway Diagram



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Caption: TOR-Independent inhibition of NER by Rapamycin in yeast.

Part 2: Quantitative Data Summary

The following table summarizes the qualitative effects of rapamycin on nucleotide excision repair across different yeast genetic backgrounds, as reported in the literature. The key finding

is that rapamycin's inhibitory effect requires both Fpr1 and Fap1 but is independent of TOR kinase function.

Yeast Strain Genotype	Rapamycin Treatment	TORC1 Function	NER Inhibition Observed	Rationale
Wild-Type	-	Normal	No	Baseline NER activity.
Wild-Type	+	Inhibited	Yes	Rapamycin inhibits NER in a standard genetic background.
fpr1 Δ (Fpr1 deletion)	+	Normal (Rapamycin Insensitive)	No	Fpr1 is required for rapamycin's effect on NER.
fap1 Δ (Fap1 deletion)	+	Inhibited	No	Fap1 is also required for rapamycin's effect on NER.
tor1tor2(ts) (at 37°C)	-	Defective	No	Loss of TOR function alone does not inhibit NER.
tor1tor2(ts) (at 37°C)	+	Defective	Yes	Rapamycin still inhibits NER even when TOR kinases are inactive.

Part 3: Experimental Protocols

Protocol 1: Yeast Spot Assay for Rapamycin Sensitivity

This is a fundamental assay to confirm the rapamycin sensitivity of yeast strains, which is a prerequisite for studying its specific effects. Strains lacking FPR1 will show robust growth in the

presence of rapamycin.

Materials:

- Yeast strains (e.g., Wild-Type, *fpr1Δ*)
- YPD liquid medium (1% Yeast Extract, 2% Peptone, 2% Dextrose)
- YPD agar plates
- Rapamycin stock solution (1 mg/mL in ethanol or DMSO)
- Sterile water or saline
- 96-well microplate
- Multichannel pipette

Procedure:

- Culture Preparation: Inoculate 5 mL of YPD with single colonies of each yeast strain. Grow overnight at 30°C with shaking until cultures reach the mid-log phase ($OD_{600} \approx 0.5-1.0$).
- Plate Preparation: Prepare YPD agar plates containing the desired final concentration of rapamycin (e.g., 10-100 ng/mL) and control plates with the vehicle (ethanol/DMSO) only.
- Serial Dilutions: Normalize all yeast cultures to an OD_{600} of 1.0 in sterile water.
- In a 96-well plate, perform a 10-fold serial dilution series for each strain. Add 10 μ L of the normalized culture to 90 μ L of sterile water (10^{-1}), then transfer 10 μ L of this dilution to the next well containing 90 μ L of water (10^{-2}), and so on, up to 10^{-4} or 10^{-5} .
- Spotting: Using a multichannel pipette, spot 5 μ L of each dilution onto the control and rapamycin-containing plates. Start with the most dilute sample and move to the most concentrated.
- Incubation: Allow the spots to dry completely, then incubate the plates at 30°C for 2-3 days.

- Analysis: Document the plates by photography. Compare the growth of different strains. Rapamycin-sensitive strains (Wild-Type) will show little to no growth on rapamycin plates, while resistant strains (*fpr1Δ*) will grow similarly to the control plate.

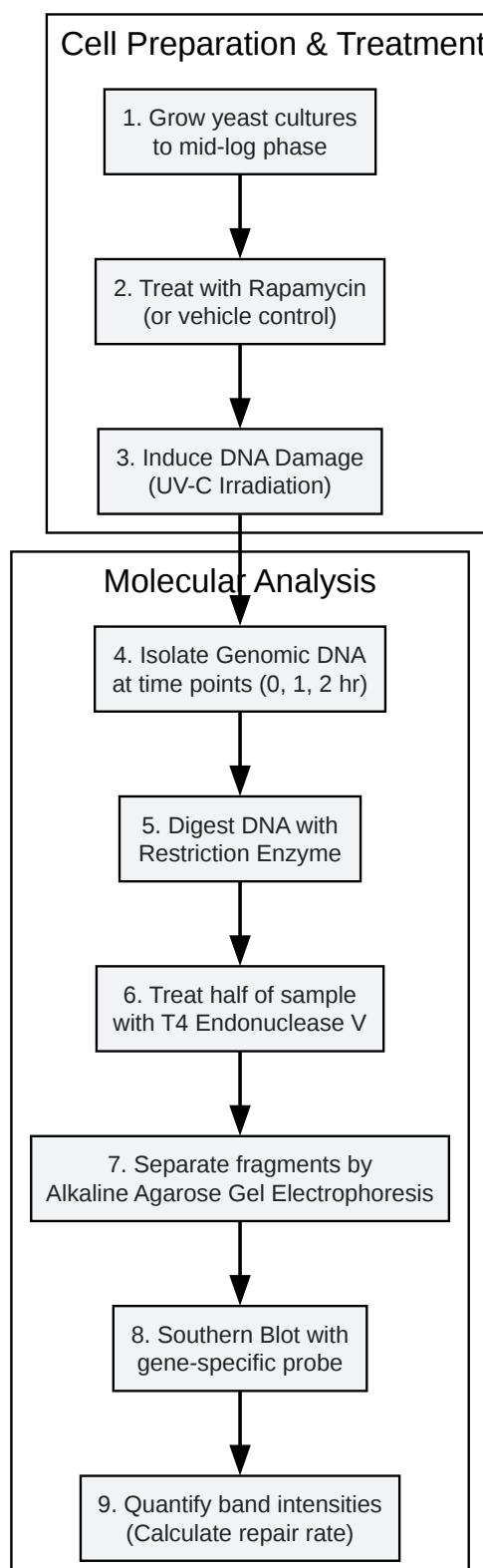
Protocol 2: Assay for Transcription-Coupled Nucleotide Excision Repair (TC-NER)

This protocol outlines a method to measure the rate of removal of UV-induced DNA damage from a specific gene, based on methodologies described in the literature.

Materials:

- Yeast strains and culture media
- Rapamycin stock solution
- UV Stratalinker or similar UV-C source (254 nm)
- Genomic DNA isolation kit (yeast-specific)
- Restriction enzymes and buffers
- T4 Endonuclease V
- Alkaline agarose gel electrophoresis equipment
- Southern blotting apparatus and reagents
- Gene-specific radio-labeled DNA probe

Experimental Workflow Diagram:

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Caption: Experimental workflow for the Yeast Nucleotide Excision Repair assay.

Procedure:

- Yeast Culture and Treatment: Grow yeast cultures to mid-log phase. Treat one flask with rapamycin (e.g., 200 ng/mL) and a control flask with vehicle for 1-2 hours.
- UV Irradiation: Collect cells, wash with ice-cold PBS, and resuspend in a thin layer of PBS in a petri dish. Irradiate with UV-C (e.g., 40-80 J/m²) to induce cyclobutane pyrimidine dimers (CPDs).
- Repair Incubation: Resuspend the irradiated cells in fresh YPD medium (with rapamycin or vehicle) and incubate at 30°C. Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes) to measure the rate of repair.
- Genomic DNA Isolation: Isolate high-quality genomic DNA from each time point sample.
- Restriction Digest: Digest the genomic DNA with a suitable restriction enzyme that excises the gene of interest.
- T4 Endonuclease V Digestion: For each sample, take two equal aliquots. Treat one with T4 Endonuclease V, which specifically cleaves DNA at the site of CPDs. The other aliquot serves as a no-enzyme control.
- Alkaline Gel Electrophoresis: Separate the DNA fragments on a denaturing alkaline agarose gel. This separates the DNA strands and allows for the visualization of strand breaks.
- Southern Blotting: Transfer the DNA to a nylon membrane and hybridize with a radio-labeled, strand-specific probe for the gene of interest.
- Data Analysis:
 - Visualize the results using a phosphorimager.
 - In the T4 Endonuclease V-treated samples, the full-length gene fragment will only be visible if CPDs have been repaired. Unrepaired CPDs will lead to cleavage and the appearance of smaller fragments.

- Quantify the intensity of the full-length band at each time point. The rate of reappearance of the full-length band corresponds to the rate of NER.
- Calculate the number of lesions per fragment using the Poisson distribution based on the band intensities of the full-length fragment in the T4-treated vs. untreated lanes at the 0-hour time point.
- Compare the repair rates between rapamycin-treated and control cells. A slower rate of reappearance of the full-length band in the treated sample indicates inhibition of NER.

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